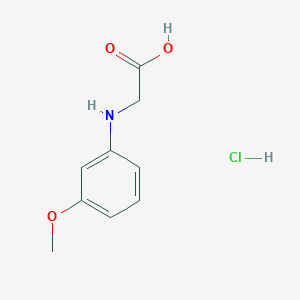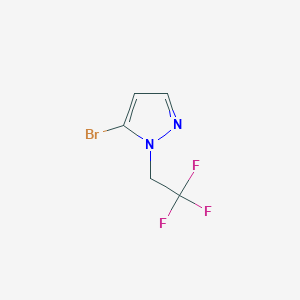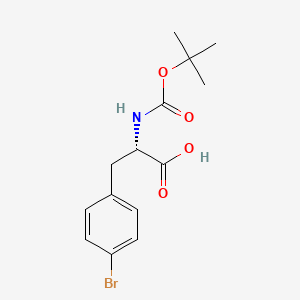![molecular formula C18H14N4O2 B2619851 2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide CAS No. 1424355-82-7](/img/structure/B2619851.png)
2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . It also contains a furan ring, which is a five-membered aromatic ring with an oxygen atom . The compound’s linear formula is C8H6N2O2, and it has a molecular weight of 162.149 .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole ring and a furan ring. Pyrazole is a five-membered aromatic ring with two nitrogen atoms, and furan is a five-membered aromatic ring with an oxygen atom .作用機序
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling and growth. It also inhibits the activity of certain enzymes, such as topoisomerase and HDAC, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to reduce inflammation and oxidative stress, which are involved in many diseases, including cancer.
実験室実験の利点と制限
2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide has several advantages for lab experiments, including its easy synthesis and purification, high potency, and specific targeting of cancer cells. However, there are also some limitations, including its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide, including further investigation of its mechanism of action, optimization of its synthesis and purification, and testing its efficacy in animal models. It can also be studied for its potential applications in treating other diseases, such as inflammation and oxidative stress-related diseases. Additionally, its potential as a lead compound for the development of new anticancer drugs can be explored.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer research. It has been synthesized using various methods and has been studied for its potential applications in treating cancer, inflammation, and oxidative stress. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. This compound has several advantages for lab experiments, including its easy synthesis and purification, high potency, and specific targeting of cancer cells. However, further studies are needed to understand its mechanism of action and potential side effects.
合成法
2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide can be synthesized using various methods, including the Knoevenagel condensation reaction between 3-(furan-2-yl)acrylaldehyde and 3-[(1H-pyrazol-1-yl)methyl]benzaldehyde, followed by the reaction with cyanoacetamide. The reaction is typically carried out in the presence of a catalyst, such as piperidine, and a solvent, such as ethanol or methanol. The product is then purified using various techniques, such as recrystallization or column chromatography.
科学的研究の応用
2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can inhibit the growth and proliferation of cancer cells. This compound has been tested on various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results. It has also been studied for its potential applications in treating inflammation and oxidative stress.
特性
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-[3-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c19-12-15(11-17-6-2-9-24-17)18(23)21-16-5-1-4-14(10-16)13-22-8-3-7-20-22/h1-11H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRXUFJVMBDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=CO2)C#N)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2619771.png)




![2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2619781.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide](/img/structure/B2619786.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2619787.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2619790.png)
